

# Application Notes: Generation of Hypocretin 1 Knockout Mouse Models

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## Compound of Interest

Compound Name: *Hypocretin 1*

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## Introduction

Hypocretin (Hcrt), also known as orexin, is a neuropeptide crucial for regulating several physiological functions, most notably the sleep-wake cycle.[1][2] The hypocretin system consists of two peptides, hypocretin-1 (Hcrt-1) and hypocretin-2 (Hcrt-2), which are produced from the precursor protein prepro-hypocretin.[3] These peptides are exclusively synthesized in neurons located in the lateral hypothalamus.[1][2] Research has demonstrated a strong link between the loss of hypocretin-producing neurons and narcolepsy type 1, a chronic neurological disorder characterized by excessive daytime sleepiness, fragmented sleep, and cataplexy (sudden loss of muscle tone).[4][5]

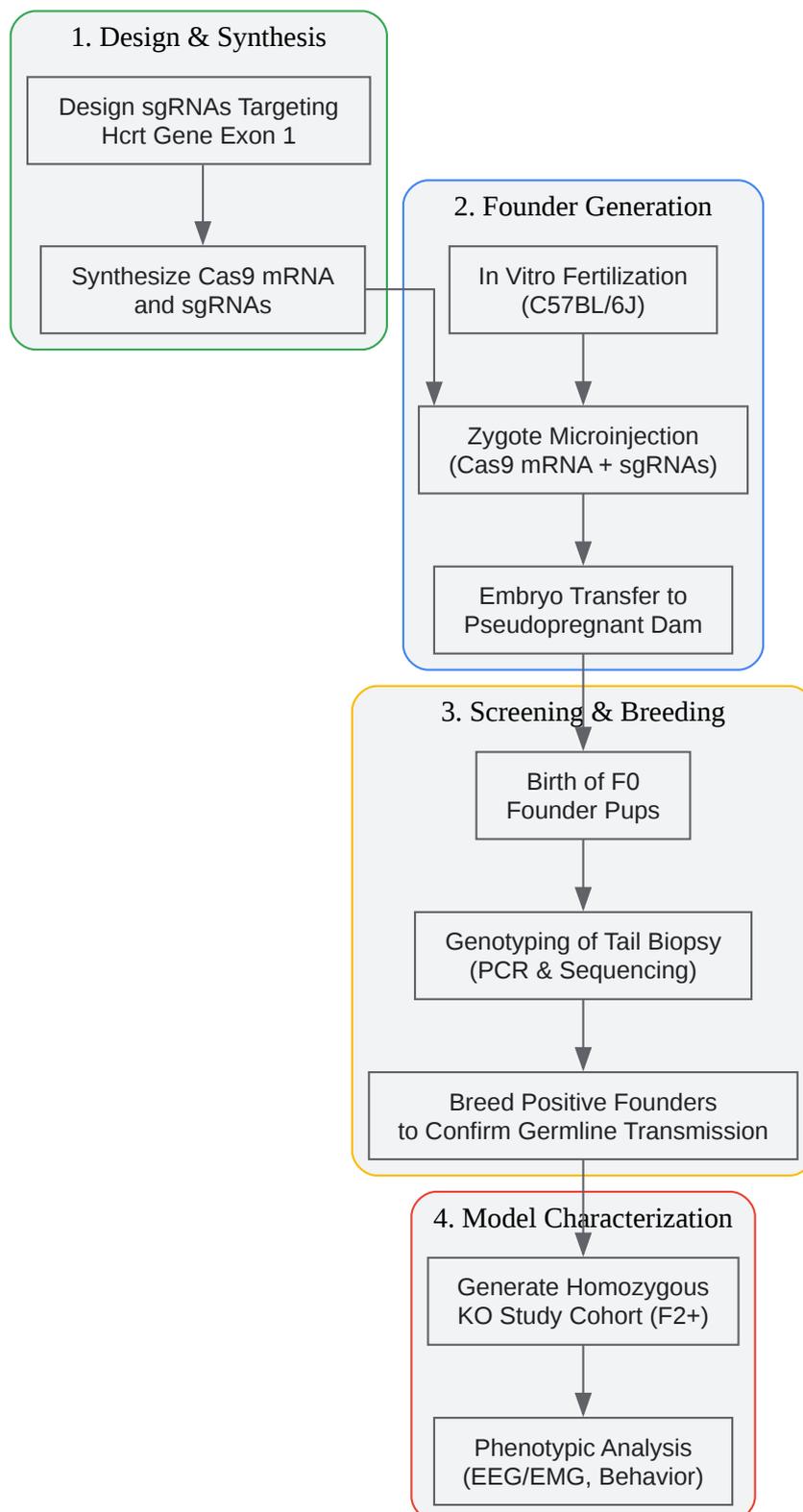
To investigate the precise role of hypocretin in sleep regulation and the pathophysiology of narcolepsy, researchers have developed hypocretin knockout (KO) mouse models.[1][4] These genetically engineered mice, which lack the gene for prepro-hypocretin, exhibit phenotypes remarkably similar to human narcolepsy, including fragmented sleep-wake cycles and cataplexy-like behavioral arrests.[1][6][7] Consequently, Hcrt KO mice serve as an invaluable tool for studying the mechanisms of narcolepsy and for the preclinical evaluation of potential therapeutic agents.[1]

The advent of CRISPR-Cas9 genome-editing technology has revolutionized the creation of knockout mouse models, offering a more efficient, rapid, and cost-effective alternative to traditional methods based on embryonic stem (ES) cells.[8][9][10][11] The CRISPR-Cas9 system can be delivered directly into mouse zygotes to generate targeted gene modifications

with high efficiency.<sup>[10]</sup> This document provides detailed protocols for generating **hypocretin 1** (Hcrt) knockout mouse models using the CRISPR-Cas9 system, from initial design to phenotypic characterization.

## Experimental Workflow and Signaling Pathways

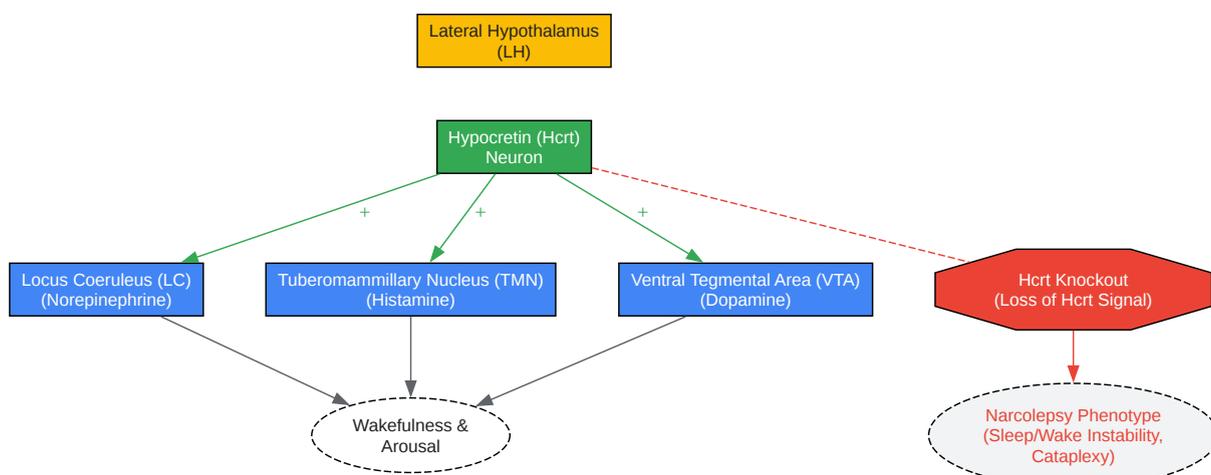
The overall process of creating an Hcrt knockout mouse involves several key stages, from the design of the genetic modification to the analysis of the resulting animal model.



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**Caption:** Experimental workflow for generating Hcrt knockout mice.

Hypocretin neurons play a central role in promoting and sustaining wakefulness by activating various downstream arousal systems in the brain. The loss of this signaling cascade is fundamental to the narcoleptic phenotype.



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**Caption:** Simplified hypocretin signaling pathway in wakefulness.

## Data Presentation

### Table 1: Representative Efficiency of CRISPR-Cas9-Mediated Mouse Model Generation

This table summarizes typical quantitative outcomes at various stages of generating a knockout mouse line using CRISPR-Cas9 and zygote microinjection. Rates can vary between experiments and target loci.

Parameter	Value	Reference
Embryo Survival Rate Post-Injection	~80-90%	[12]
Pups Born from Transferred Embryos	~20-30%	[12][13]
Founder (F0) Pups with Target Mutation	~10-40%	[9][13]
Germline Transmission Rate from Founders	>50%	[8]
Time to Generate F1 Heterozygous Mice	~3-4 months	[14]

## Table 2: Summary of Phenotypic Characteristics in Hcrt Knockout Mice

This table presents quantitative data comparing adult homozygous Hcrt knockout (KO) mice with wild-type (WT) littermates, highlighting the key features of the narcolepsy model.

Phenotypic Trait	Wild-Type (WT) Mice	Hcrt Knockout (KO) Mice	Key Finding	Reference(s)
Sleep Architecture				
Sleep/Wake Transitions (per 24h)	Lower	Significantly Increased	Demonstrates sleep fragmentation	[5][15]
Sustained Wakefulness Bouts (>40 min)	Frequent	Significantly Reduced / Absent	Inability to maintain long wake periods	[5]
NREM Sleep Rebound after Sleep Deprivation	Normal Rebound	Normal Rebound	Indicates intact sleep homeostasis	[15][16]
Cataplexy				
Cataplexy-like Episodes	Absent	Present	Core feature of narcolepsy model	[1][4]
Neurochemistry				
CSF Hypocretin-1 Levels	>200 pg/ml	Undetectable	Confirms loss of Hcrt peptide	[4][17]
Baseline Dopamine Release (NAc)	Normal	Significantly Reduced	Hcrt is essential for maintaining DA tone	[18][19]
Breeding				
Male Fertility	Fertile	Infertile	Homozygous males are not fertile	[6]

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Female Fertility	Fertile	Fertile	Homozygous females are viable and fertile	[6]
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## Experimental Protocols

### Protocol 1: Design and Synthesis of CRISPR-Cas9 Components

This protocol outlines the design of single guide RNAs (sgRNAs) to target the mouse Hcrt gene and the subsequent synthesis of sgRNAs and Cas9 mRNA. The goal is to create insertion/deletion (indel) mutations in Exon 1 of the Hcrt gene, leading to a frameshift and a functional knockout.[6][7][20]

#### 1.1. sgRNA Design:

- Obtain the genomic sequence of the mouse Hcrt gene (Gene ID: 15173) from the NCBI or Ensembl database. Focus on the first exon to ensure early disruption of the coding sequence.
- Use a web-based sgRNA design tool (e.g., CRISPOR, E-CRISP) to identify potential 20-nucleotide target sequences within Exon 1.[8] Target sequences must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
- Select 2-3 sgRNAs with high predicted on-target efficiency scores and low predicted off-target scores to minimize unintended mutations.

#### 1.2. sgRNA Synthesis:

- Synthesize sgRNAs using an in vitro transcription kit (e.g., MEGAscript™ T7 Kit) according to the manufacturer's instructions.
- The DNA template for transcription should contain a T7 promoter, the 20-nt target sequence, and the sgRNA scaffold sequence.
- After transcription, purify the sgRNA using a suitable RNA purification kit and verify its integrity and concentration using gel electrophoresis and spectrophotometry.

### 1.3. Cas9 mRNA Synthesis:

- Linearize a plasmid containing the Cas9 gene downstream of a T7 promoter.
- Synthesize capped and polyadenylated Cas9 mRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Ultra Kit). The cap and poly(A) tail are crucial for mRNA stability and translation in embryos.[8]
- Purify the Cas9 mRNA and verify its quality and concentration as described for the sgRNA.
- Store all RNA components at -80°C in small, single-use aliquots to prevent degradation from freeze-thaw cycles.

## Protocol 2: Generation of Founder Mice via Zygote Microinjection

This protocol describes the microinjection of CRISPR-Cas9 components into fertilized mouse eggs to generate genetically modified founder animals.[8][9][10]

### 2.1. Animal Preparation:

- Use a standard mouse strain such as C57BL/6J for all procedures.
- Induce superovulation in female mice (3-4 weeks old) via intraperitoneal injection of pregnant mare serum gonadotropin (PMSG), followed by human chorionic gonadotropin (hCG) 48 hours later.
- Mate the superovulated females with fertile C57BL/6J males immediately after hCG injection.
- Prepare pseudopregnant recipient female mice by mating them with vasectomized males. The presence of a vaginal plug indicates successful mating.[8]

### 2.2. Zygote Collection and Microinjection:

- The following morning, confirm mating in superovulated females by checking for vaginal plugs.

- Euthanize the mated females and collect fertilized one-cell embryos (zygotes) from the oviducts.
- Prepare the microinjection mixture in an RNase-free buffer. A typical final concentration is 100 ng/μl of Cas9 mRNA and 50 ng/μl of each sgRNA.[10]
- Using a microinjection microscope setup, inject the CRISPR-Cas9 mixture directly into the pronucleus or cytoplasm of the collected zygotes.[11]

### 2.3. Embryo Transfer:

- Culture the injected embryos in vitro for a short period until they reach the two-cell stage.
- Surgically transfer the viable embryos into the oviducts of the prepared pseudopregnant recipient females.[8]
- Allow the surrogate mothers to carry the embryos to term (approximately 19-21 days). The resulting offspring are the F0 founder generation.

## Protocol 3: Genotyping of Founder (F0) Mice

This protocol details the molecular analysis of F0 pups to identify individuals carrying the desired mutation in the Hcrt gene.

### 3.1. Sample Collection and DNA Extraction:

- At 10-14 days of age, obtain a small tail snip (1-2 mm) from each F0 pup for genomic DNA extraction.
- Digest the tissue sample using Proteinase K buffer overnight at 55°C.[21]
- Extract genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.[21]
- Quantify the DNA concentration and purity.

### 3.2. PCR Amplification:

- Design PCR primers that flank the sgRNA target site in Exon 1 of the Hcrt gene. The expected product size for the wild-type allele should be between 300-600 bp.[22]
- Perform PCR using the extracted genomic DNA as a template. Include positive (wild-type DNA) and negative (no template) controls.[23]

### 3.3. Mutation Analysis:

- Analyze the PCR products on an agarose gel. Founder mice with successful edits (indels) may show a size shift or heteroduplex bands compared to the wild-type product.
- To confirm the mutation, purify the PCR products and send them for Sanger sequencing.
- Align the sequencing results to the wild-type Hcrt reference sequence to identify the specific indels created by the CRISPR-Cas9 system. Founders with out-of-frame mutations are selected for breeding.

### 3.4. Breeding for Germline Transmission:

- Mate the identified positive F0 founder mice with wild-type C57BL/6J mice.
- Genotype the resulting F1 offspring to confirm that the mutation has been passed through the germline.[8]
- Intercross heterozygous F1 mice to generate homozygous (Hcrt  $-/-$ ) F2 mice for phenotypic studies.

## Protocol 4: Phenotypic Characterization of Hcrt KO Mice

This protocol provides an overview of key experiments to confirm the narcoleptic phenotype in homozygous Hcrt knockout mice.

### 4.1. Sleep-Wake Analysis:

- Surgically implant adult homozygous KO mice and wild-type littermate controls with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.[17]

- After a recovery period, record EEG/EMG data continuously for at least 24 hours under baseline conditions.[24]
- Manually or automatically score the recordings into wakefulness, NREM sleep, and REM sleep states in 10-second epochs.[25]
- Analyze key parameters, including the number of state transitions, bout duration for each state, and total time spent in each state, to assess sleep fragmentation.[5][15]

#### 4.2. Cataplexy Assessment:

- During EEG/EMG recordings, simultaneously video-record the mice.
- Identify cataplexy-like episodes, which are characterized by an abrupt cessation of motor activity (low EMG tone) while the EEG shows signs of wakefulness or a direct transition to REM sleep.[1][7]
- Quantify the frequency and duration of these episodes.

#### 4.3. CSF Hypocretin-1 Measurement:

- Collect cerebrospinal fluid (CSF) from anesthetized KO and WT mice.
- Measure the concentration of Hcrt-1 using a radioimmunoassay (RIA) or ELISA kit.
- Confirm that Hcrt-1 levels are undetectable in KO mice, which validates the functional knockout of the peptide.[17]

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